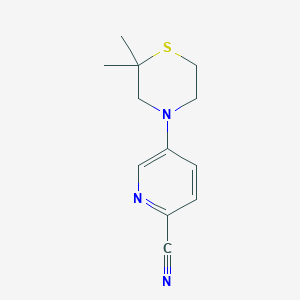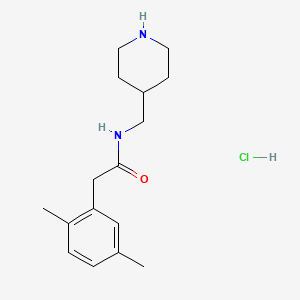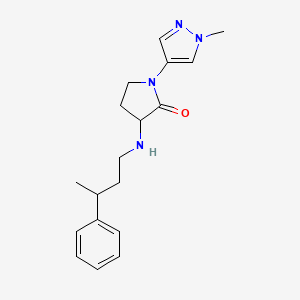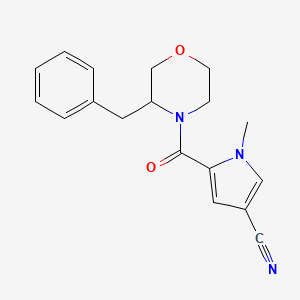![molecular formula C17H23NO3 B7639172 N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as ABT-199 and belongs to the class of drugs known as B-cell lymphoma 2 (BCL-2) inhibitors. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mecanismo De Acción
The mechanism of action of ABT-199 involves the selective inhibition of the N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide protein. This compound is an anti-apoptotic protein that is overexpressed in many types of cancer cells. By inhibiting this compound, ABT-199 induces apoptosis in cancer cells, leading to their destruction. The selectivity of ABT-199 for this compound over other anti-apoptotic proteins is what makes it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
ABT-199 has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound induces apoptosis in cancer cells, leading to their destruction. ABT-199 has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. The compound has a favorable pharmacokinetic profile and can be administered orally, making it a convenient treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-199 has several advantages for lab experiments. The compound is commercially available and can be easily synthesized using established protocols. ABT-199 has a well-defined mechanism of action, making it a useful tool for studying the role of N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide in cancer cells. However, there are also limitations to the use of ABT-199 in lab experiments. The compound is expensive and may not be affordable for all researchers. Additionally, the selectivity of ABT-199 for this compound may limit its use in studies that involve other anti-apoptotic proteins.
Direcciones Futuras
There are several future directions for the research and development of ABT-199. One area of focus is the identification of biomarkers that can predict the response to ABT-199 treatment. Another area of focus is the development of combination therapies that can enhance the efficacy of ABT-199 in cancer treatment. Additionally, there is a need for further studies to investigate the long-term safety and efficacy of ABT-199 in clinical settings. Finally, ABT-199 has potential applications beyond cancer treatment, and future studies may explore its use in other disease areas.
Métodos De Síntesis
The synthesis of ABT-199 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of a key intermediate, which is then converted into ABT-199 through a series of reactions. The entire synthesis process is complex and requires expertise in organic chemistry. The process has been described in detail in several scientific publications, and the compound is now available commercially for research purposes.
Aplicaciones Científicas De Investigación
ABT-199 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound selectively inhibits the N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide protein, which is overexpressed in many types of cancer cells. By inhibiting this compound, ABT-199 induces apoptosis (programmed cell death) in cancer cells, leading to their destruction. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of CLL and AML, and several other types of cancer are also being investigated.
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-7-5-14(6-8-15)17(9-11-21-12-10-17)18-16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRPNLGVBZLZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)
![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)



![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)